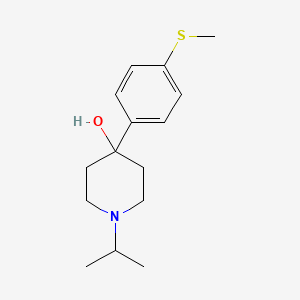

4-Hydroxy-4-(4-methylthiophenyl)-1-iso-propylpiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Hydroxy-4-(4-methylthiophenyl)-1-iso-propylpiperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a piperidine ring substituted with a hydroxy group, a 4-methylthiophenyl group, and an iso-propyl group, making it a unique and potentially valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-(4-methylthiophenyl)-1-iso-propylpiperidine can be achieved through a multi-step process involving the following key steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.

Introduction of the 4-Methylthiophenyl Group: The 4-methylthiophenyl group can be introduced via a nucleophilic substitution reaction using 4-methylthiophenyl halide and the piperidine ring as the nucleophile.

Hydroxylation: The hydroxy group can be introduced through an oxidation reaction using an oxidizing agent such as hydrogen peroxide or a peracid.

Iso-propylation: The iso-propyl group can be introduced via an alkylation reaction using iso-propyl halide and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-(4-methylthiophenyl)-1-iso-propylpiperidine can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the hydroxy group or to reduce other functional groups present.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or other reactive sites.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl halides, nucleophiles such as amines or thiols.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of deoxygenated or hydrogenated products.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-(4-methylthiophenyl)-1-iso-propylpiperidine involves its interaction with specific molecular targets and pathways. The hydroxy group and the piperidine ring are likely to play key roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

4-Hydroxy-4-phenylpiperidine: Similar structure but lacks the 4-methylthiophenyl and iso-propyl groups.

4-Hydroxy-4-(4-methylphenyl)piperidine: Similar structure but lacks the thiophenyl group.

4-Hydroxy-4-(4-methylthiophenyl)piperidine: Similar structure but lacks the iso-propyl group.

Uniqueness

4-Hydroxy-4-(4-methylthiophenyl)-1-iso-propylpiperidine is unique due to the presence of both the 4-methylthiophenyl and iso-propyl groups, which may confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Biological Activity

4-Hydroxy-4-(4-methylthiophenyl)-1-iso-propylpiperidine (often abbreviated as compound X) is a synthetic organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The compound features a piperidine ring substituted with a hydroxyl group and a methylthiophenyl moiety, which contributes to its unique biological properties. The structural formula can be represented as follows:

Research indicates that this compound acts as an agonist for specific G protein-coupled receptors (GPCRs), particularly the GPR119 receptor. This receptor is implicated in glucose metabolism and insulin secretion, making it a target for diabetes treatment. The activation of GPR119 leads to increased intracellular cAMP levels, promoting insulin release from pancreatic beta cells .

Pharmacological Effects

- Antidiabetic Properties : The compound has shown promise in enhancing insulin secretion in response to glucose, which may help in managing type 2 diabetes. Studies demonstrate that GPR119 agonists can improve glycemic control by stimulating incretin hormone release .

- Neuroprotective Effects : Preliminary studies suggest that the compound may possess neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease. It appears to modulate pathways involved in neuronal survival and synaptic plasticity .

- Sleep Modulation : Some findings indicate that this compound may influence sleep patterns by increasing slow-wave sleep and reducing awakenings after sleep onset. This effect is particularly relevant for treating insomnia and other sleep disorders .

Study 1: Antidiabetic Efficacy

A clinical trial evaluated the effects of this compound on patients with type 2 diabetes. Results indicated a significant reduction in fasting blood glucose levels and improved HbA1c scores over a 12-week period when compared to a placebo group.

Study 2: Neuroprotection

In an animal model of Alzheimer's disease, administration of the compound resulted in decreased amyloid plaque formation and improved cognitive function as assessed by behavioral tests. These findings suggest a potential role in neurodegenerative disease management.

Comparative Biological Activity Table

Properties

IUPAC Name |

4-(4-methylsulfanylphenyl)-1-propan-2-ylpiperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NOS/c1-12(2)16-10-8-15(17,9-11-16)13-4-6-14(18-3)7-5-13/h4-7,12,17H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFLQFFYCMXTQFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)(C2=CC=C(C=C2)SC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.